molecular formula C17H24N2O4 B6268702 tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1382038-17-6

tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B6268702
CAS No.: 1382038-17-6
M. Wt: 320.4
InChI Key:
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Description

tert-Butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, an acetyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Hydroxyphenyl Substitution: The hydroxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a hydroxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions and receptor binding.

Medicine

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of both acetyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

1382038-17-6

Molecular Formula

C17H24N2O4

Molecular Weight

320.4

Purity

95

Origin of Product

United States

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